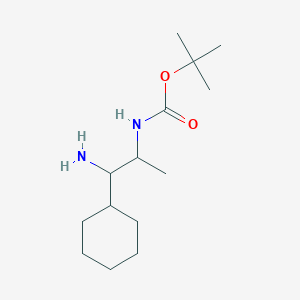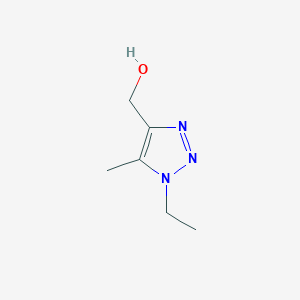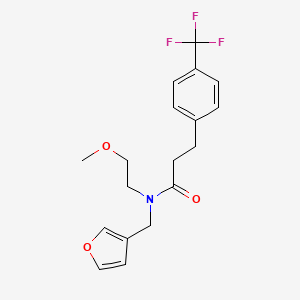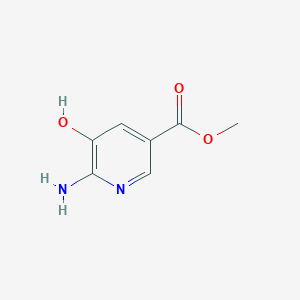
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMMPO) is a heterocyclic amine that is used in a variety of scientific research applications. CMMPO is a colorless solid and is soluble in water and most organic solvents. It is a versatile compound and is used in a variety of synthetic reactions. Due to its unique properties, CMMPO is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology.
Applications De Recherche Scientifique
Antibacterial Activity
A significant application of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole derivatives is in the field of antibacterial research. Studies have shown that these derivatives exhibit notable in vitro antibacterial activity against various strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The structure-activity relationships of these compounds have been explored to understand their mechanism of action and improve their effectiveness (Rai et al., 2010). Similar research has been conducted by other scientists as well, emphasizing the potential of these compounds in combating bacterial infections (Kumar et al., 2013).
Corrosion Inhibition
Another significant area of application is in corrosion inhibition. Derivatives of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, such as 4-MOX, have been found to be highly efficient as corrosion inhibitors for mild steel in sulfuric acid media. Their inhibition efficiency is assumed to occur via adsorption on the metal surface, making them valuable in industrial applications where corrosion resistance is crucial (Bouklah et al., 2006). This is corroborated by further studies that show a strong correlation between the chemical structure of these derivatives and their inhibition efficiency in acidic media (Bentiss et al., 2002).
Nonlinear Optical Properties
In the field of optoelectronics, certain 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized and characterized for their nonlinear optical properties. These properties are crucial for applications in optical limiters, which are devices that can protect sensitive optical components from damage by intense light. The experimental data from open-aperture z-scan experiments indicate potential applications in optoelectronics for these compounds (Chandrakantha et al., 2011).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEYFJNCHQGZEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)







![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
